REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[N+:18]([O-])([O-:20])=[O:19].[K+]>>[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([Cl:12])[C:8]([N+:18]([O-:20])=[O:19])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|
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Name
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|
Quantity
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30 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC(=C1C)Cl
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Name
|
|
Quantity
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83 mL
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Name
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KNO3
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Quantity
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16.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while cooling with ice
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Type
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TEMPERATURE
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Details
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The mixture is subsequently warmed at 50° for a further 2 hours
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Duration
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2 h
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Type
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ADDITION
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Details
|
poured onto ice
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1C)Cl)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |